4-(acetylamino)-N-(4-bromophenyl)benzamide
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Overview
Description
4-(acetylamino)-N-(4-bromophenyl)benzamide is an organic compound that features both an acetylamino group and a bromophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(4-bromophenyl)benzamide typically involves the acetylation of 4-aminobenzamide followed by bromination. One common method includes:
Acetylation: Reacting 4-aminobenzamide with acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)benzamide.
Bromination: The acetylated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-(4-bromophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(acetylamino)-N-(4-aminophenyl)benzamide.
Oxidation: Products like 4-(acetylamino)-N-(4-bromophenyl)benzoic acid.
Reduction: Products like 4-(amino)-N-(4-bromophenyl)benzamide.
Hydrolysis: Products like 4-aminobenzoic acid and 4-bromoaniline.
Scientific Research Applications
4-(acetylamino)-N-(4-bromophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: It can be used in studies involving protein-ligand interactions or as a probe in biochemical assays.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(4-bromophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-N-(4-chlorophenyl)benzamide
- 4-(acetylamino)-N-(4-fluorophenyl)benzamide
- 4-(acetylamino)-N-(4-iodophenyl)benzamide
Uniqueness
4-(acetylamino)-N-(4-bromophenyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
4-acetamido-N-(4-bromophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLJITWPBLARDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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